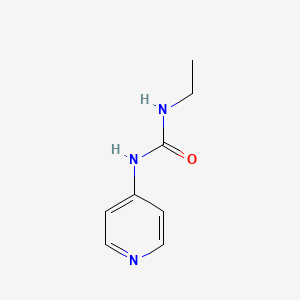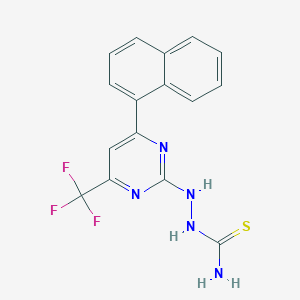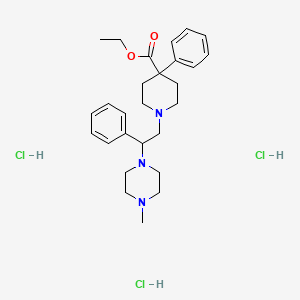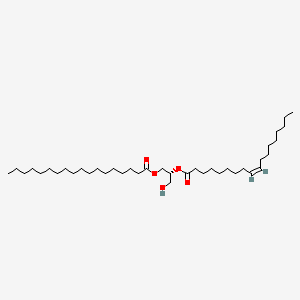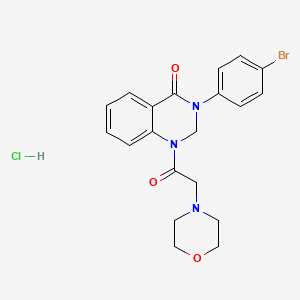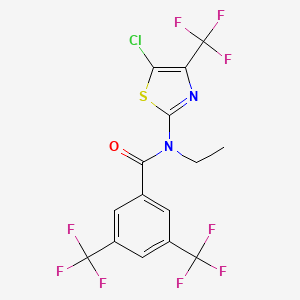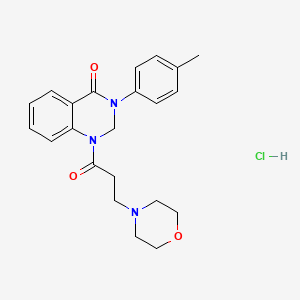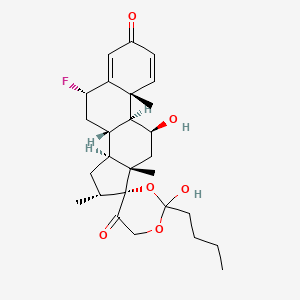
Paramethasone-17,21-orthovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paramethasone-17,21-orthovalerate: is a synthetic glucocorticoid with anti-inflammatory and immunosuppressant properties. It is a derivative of paramethasone, a fluorinated glucocorticoid, and is used in various medical applications due to its potent effects on the immune system and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of paramethasone-17,21-orthovalerate involves the reaction of 17α,21-cyclic orthoesters of 17α,21-dihydroxy pregnanes with a halo compound in the presence of an organic polar solvent. This reaction simultaneously results in halogenation at the 21-position and esterification at the 17α-position . Common solvents used include dimethylformamide, N-methylpyrrolidone, hexamethylphosphoric triamide, and dimethylsulfoxide .
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but are optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Paramethasone-17,21-orthovalerate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, paramethasone-17,21-orthovalerate is used as a reference compound in the study of glucocorticoid activity and structure-activity relationships .
Biology: In biological research, it is used to study the effects of glucocorticoids on cellular processes, including gene expression and protein synthesis .
Medicine: Medically, this compound is used to treat inflammatory and autoimmune conditions due to its potent anti-inflammatory and immunosuppressant properties .
Industry: In the pharmaceutical industry, it is used in the formulation of various corticosteroid medications .
Wirkmechanismus
Paramethasone-17,21-orthovalerate exerts its effects by binding to glucocorticoid receptors, which then translocate to the cell nucleus and modulate the expression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses . The molecular targets include various cytokines such as IL-1, IL-2, IL-6, and TNF-alpha .
Vergleich Mit ähnlichen Verbindungen
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory and immunosuppressant properties.
Betamethasone: A glucocorticoid used in similar medical applications but with different pharmacokinetic properties.
Hydrocortisone: A less potent glucocorticoid with a broader range of applications.
Uniqueness: Paramethasone-17,21-orthovalerate is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its fluorinated structure enhances its anti-inflammatory properties while reducing its mineralocorticoid activity, making it suitable for conditions where sodium retention is undesirable .
Eigenschaften
CAS-Nummer |
31729-41-6 |
|---|---|
Molekularformel |
C27H37FO6 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
(4R,6'S,8'S,9'S,10'R,11'S,13'S,14'S,16'R)-2-butyl-6'-fluoro-2,11'-dihydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',5-dione |
InChI |
InChI=1S/C27H37FO6/c1-5-6-8-26(32)33-14-22(31)27(34-26)15(2)10-18-17-12-20(28)19-11-16(29)7-9-24(19,3)23(17)21(30)13-25(18,27)4/h7,9,11,15,17-18,20-21,23,30,32H,5-6,8,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,23-,24+,25+,26?,27+/m1/s1 |
InChI-Schlüssel |
XGHSVAAILZTBNH-ZXOAWTLQSA-N |
Isomerische SMILES |
CCCCC1(OCC(=O)[C@@]2(O1)[C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)F)O)C)C)O |
Kanonische SMILES |
CCCCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


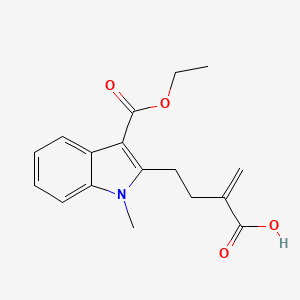
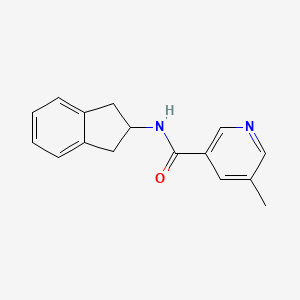
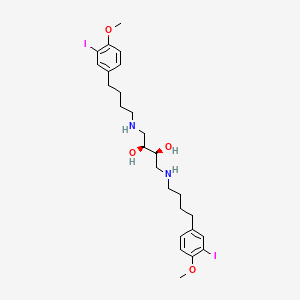
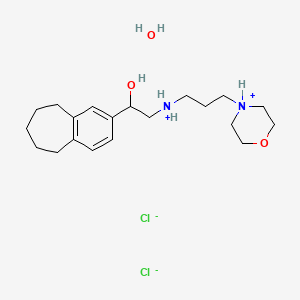
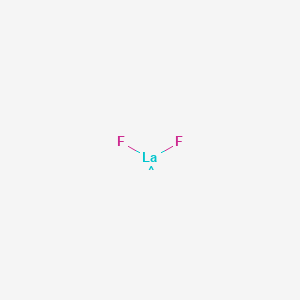
![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)
